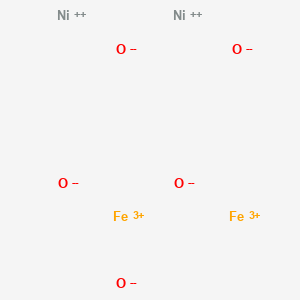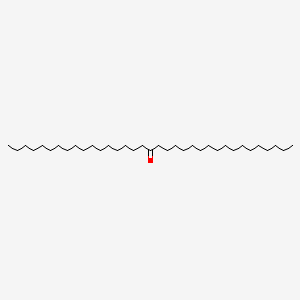
Diiron nickel tetraoxide
Overview
Description
Diiron nickel tetraoxide, with the chemical formula Fe₂NiO₄, is a mixed metal oxide compound. It is known for its unique magnetic, electrical, and catalytic properties, making it a subject of interest in various scientific and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diiron nickel tetraoxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of iron(III) oxide (Fe₂O₃) and nickel(II) oxide (NiO) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C in an oxygen-rich environment to ensure complete oxidation .
Industrial Production Methods
In industrial settings, this compound is often produced using a similar solid-state reaction method. The raw materials, iron(III) oxide and nickel(II) oxide, are mixed in stoichiometric proportions and subjected to high-temperature calcination. This process ensures the formation of a homogeneous product with consistent properties .
Chemical Reactions Analysis
Types of Reactions
Diiron nickel tetraoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions to form higher oxidation state compounds.
Reduction: It can be reduced to its constituent metal oxides or even to elemental metals under reducing conditions.
Substitution: It can participate in substitution reactions where one of the metal ions is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Metal salts in aqueous or molten states.
Major Products Formed
Oxidation: Higher oxidation state oxides.
Reduction: Iron(II) oxide, nickel(II) oxide, or elemental iron and nickel.
Substitution: Mixed metal oxides with substituted metal ions.
Scientific Research Applications
Diiron nickel tetraoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent due to its magnetic properties.
Medicine: Explored for its potential in drug delivery systems and hyperthermia treatment for cancer.
Industry: Utilized in the production of magnetic materials, sensors, and as an electrode material in batteries.
Mechanism of Action
The mechanism by which diiron nickel tetraoxide exerts its effects is primarily through its magnetic and catalytic properties. The compound’s unique electronic structure allows it to interact with various molecular targets, facilitating reactions such as electron transfer and bond formation. In biological systems, its magnetic properties enable it to be used in imaging and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Nickel ferrite (NiFe₂O₄)
- Cobalt ferrite (CoFe₂O₄)
- Zinc ferrite (ZnFe₂O₄)
Uniqueness
Diiron nickel tetraoxide stands out due to its specific combination of iron and nickel, which imparts unique magnetic and catalytic properties. Compared to other similar compounds, it offers a balance of high magnetic moment and catalytic efficiency, making it suitable for a broader range of applications .
Properties
IUPAC Name |
iron(3+);nickel(2+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.2Ni.5O/q2*+3;2*+2;5*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEALIFOJMITGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Ni+2].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2Ni2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923926 | |
| Record name | Iron(3+) nickel(2+) oxide (2/2/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12168-54-6 | |
| Record name | Diiron nickel tetraoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) nickel(2+) oxide (2/2/5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiron nickel tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















